7-(4-Phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Overview
Description
7-(4-Phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a synthetic compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . These reactions are often carried out under mild conditions, making the process efficient and regioselective.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The scalability of the synthesis process ensures that the compound can be produced in sufficient quantities for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
7-(4-Phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit different biological activities and can be further explored for various applications .
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules.
Biology: It has shown promise in biological studies due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 7-(4-Phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes such as cyclic adenosine monophosphate phosphodiesterase, leading to various biological effects . Additionally, it can bind to other molecular targets, modulating pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylthio)-1,2,4-triazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
1,2,4-Triazolo[1,5-a]pyrimidin-7(4H)-one derivatives: These derivatives also possess significant biological activities and are structurally related to 7-(4-Phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine.
Uniqueness
What sets this compound apart is its unique phenoxyphenyl substitution, which enhances its biological activity and specificity. This structural feature allows for more targeted interactions with molecular targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
7-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O/c18-16-20-17-19-11-10-15(22(17)21-16)12-6-8-14(9-7-12)23-13-4-2-1-3-5-13/h1-11H,(H2,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWNBKBRRLSEKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC=NC4=NC(=NN34)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001194064 | |
Record name | 7-(4-Phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001194064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303145-65-5 | |
Record name | 7-(4-Phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303145-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(4-Phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001194064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.